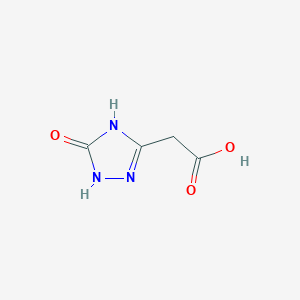

(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid

Descripción general

Descripción

(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the commercially available 1,2,4-triazole-3-carboxylic acid. The conversion involves the reaction of hydrazide with carbon dioxide to form the triazole ring . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Isomerization Reactions

One notable reaction involving (5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid is its isomerization from 1-aminobarbituric acid under acidic conditions. This transformation occurs readily in aqueous acidic environments and results in the formation of the triazole derivative . The mechanism proposed for this isomerization involves protonation of the nitrogen atoms in the triazole ring followed by rearrangement.

Decarboxylation

Following its formation, this compound can undergo decarboxylation to yield 3-methyl-1H-1,2,4-triazol-5(4H)-one. This reaction typically requires heating and can be facilitated by various catalysts or acidic conditions . The decarboxylation process is significant as it leads to compounds that may exhibit different biological activities.

Nucleophilic Substitution

The nitrogen atoms in the triazole ring can act as nucleophiles in substitution reactions. This property allows for the introduction of various substituents onto the triazole ring. For instance, reactions with alkyl halides or aryl halides can lead to substituted derivatives that may possess enhanced pharmacological properties.

Condensation Reactions

Condensation reactions are also prevalent with this compound. It can react with aldehydes to form Schiff bases or other condensation products. These reactions typically occur under mild conditions and can yield compounds with diverse biological activities .

Biological Implications

Compounds containing the triazole moiety have been noted for their diverse biological activities. Research indicates that this compound and its derivatives exhibit potential antibacterial and antifungal properties . The ability to modify this compound through various chemical reactions enhances its utility in drug design and development.

Aplicaciones Científicas De Investigación

(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are exploring its use as a scaffold for drug design, particularly for developing new therapeutic agents.

Mecanismo De Acción

The mechanism of action of (5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl-1H-1,2,4-triazole-3-carboxylic acid: This compound shares a similar triazole ring structure but has different functional groups, leading to distinct chemical and biological properties.

Carfentrazone: Another compound with a triazole ring, used primarily as a herbicide.

Uniqueness

(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid is unique due to its specific combination of the triazole ring and acetic acid moietyIts stability and reactivity make it a valuable compound for research and industrial applications .

Actividad Biológica

(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄N₄O₃ |

| Molecular Weight | 156.11 g/mol |

| CAS Number | 1431953-77-3 |

The compound features a triazole ring, which is critical for its biological activity, particularly in interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

These results indicate that the compound has a potent inhibitory effect on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: MCF-7 Cell Line

In a controlled experiment:

- Concentration : 50 µM

- Observation Period : 48 hours

- Results :

- Cell viability decreased to 40% compared to control.

- Induction of caspase activity was observed.

This data suggests that the compound may serve as a lead for developing new anticancer therapies .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has shown potential in other areas:

-

Antioxidant Activity :

- Exhibits significant free radical scavenging activity.

- Effective in reducing oxidative stress markers in cellular models.

-

Anti-inflammatory Effects :

- Inhibits pro-inflammatory cytokines in vitro.

- May provide therapeutic benefits in inflammatory diseases.

Propiedades

IUPAC Name |

2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c8-3(9)1-2-5-4(10)7-6-2/h1H2,(H,8,9)(H2,5,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGDAHKJDXJEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500180 | |

| Record name | (5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70486-43-0 | |

| Record name | (5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.